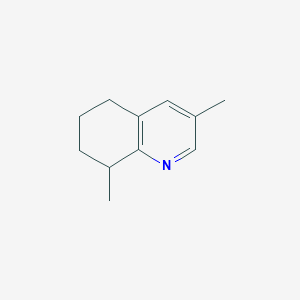

3,8-Dimethyl-5,6,7,8-tetrahydroquinoline

Description

Properties

CAS No. |

89732-57-0 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3,8-dimethyl-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C11H15N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

FJLMUQATOGAZOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C1N=CC(=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

- 3,8-Dimethyl-5,6,7,8-tetrahydroquinoline serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. It is utilized in creating various derivatives that exhibit unique chemical properties.

Table 1: Chemical Derivatives Synthesized from this compound

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 3-Methyl-5,6-dihydroquinoline | Hydrogenation | 85 | |

| 8-Thiocarbamoylamino derivative | Silylation | 91 | |

| 8-Cyano derivative | Lithiation | 75 |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its efficacy against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.

Table 2: Biological Activity of Derivatives

| Derivative Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Methyl-5,6-dihydroquinoline | Anticancer | 15 | |

| 8-Hydroxy derivative | Antimicrobial | 20 |

Medicinal Applications

Pharmacophore in Drug Development

- The compound is being explored as a pharmacophore for developing new therapeutic agents. Its ability to interact with biological targets makes it a valuable candidate in medicinal chemistry.

Mechanism of Action

The mechanism involves inhibiting specific enzymes or receptors that are crucial for disease progression. This characteristic positions it as a potential lead compound in drug discovery efforts.

Industrial Applications

Manufacturing Dyes and Polymers

- In the industrial sector, this compound is used in the production of dyes and polymers. Its unique structural properties contribute to the development of specialty chemicals.

Table 3: Industrial Uses

| Application Type | Description |

|---|---|

| Dye Manufacturing | Used as a colorant |

| Polymer Production | Acts as a monomer |

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: Methyl substituents (e.g., 3,8-dimethyl) increase logP compared to unsubstituted 5,6,7,8-tetrahydroquinoline (logP = 2.1), enhancing membrane permeability but reducing aqueous solubility .

- Thermodynamics: The unsubstituted parent compound (Quinoline, 5,6,7,8-tetrahydro) has a boiling point of 210–212°C and melting point of –15°C; methyl groups likely elevate these values slightly due to increased molecular weight .

Key Research Findings

- Synthetic Accessibility : Microwave-assisted methods () enable efficient synthesis of polysubstituted derivatives (67–90% yield), while lithio-intermediates () allow precise functionalization at C8 .

- Steric Effects: Substituents at C8 (e.g., methyl, amino) influence stereochemical outcomes. For example, (S)-8-amino derivatives exhibit enantioselectivity in catalysis, whereas 3,8-dimethyl derivatives lack chiral centers .

- Biological Selectivity: 6-Amino derivatives () show specificity for dopamine D2 over D1 receptors, highlighting the impact of substituent position on target engagement .

Preparation Methods

Hydrogenation Conditions and Catalyst Optimization

In this method, 3-methylquinoline is subjected to hydrogenation at 60–70°C under 8–12 atmospheres of H₂ in the presence of a Pd catalyst modified with metal chlorides (e.g., FeCl₃ or CuCl₂). The catalyst is pretreated with sodium bicarbonate to enhance selectivity, achieving a 93.5% yield of 3-methyl-5,6,7,8-tetrahydroquinoline. The methyl group at position 3 remains intact during hydrogenation due to the steric protection offered by the pyridine ring.

Isomerization for Ring Saturation

Post-hydrogenation, the intermediate undergoes isomerization at 160–170°C to stabilize the tetrahydroquinoline structure. Elevated temperatures beyond 170°C lead to side reactions, as evidenced by a drop in yield to 78.2% at 300°C. This step ensures complete saturation of the benzene ring while preserving the methyl substituent.

Oxime Reduction Pathway

The reduction of oxime intermediates provides a versatile route to introduce amino groups, which can subsequently be functionalized. US4011229A exemplifies this strategy using nickel-aluminum alloy as a reductant.

Oxime Formation and Characterization

3-Methyl-5,6,7,8-tetrahydroquinolin-8-one is treated with hydroxylamine hydrochloride under basic conditions to yield 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline. The oxime intermediate is isolated in 68.2% yield (m.p. 188°C) and characterized by elemental analysis.

Reductive Amination to 8-Amino Derivatives

The oxime is reduced using a nickel-aluminum alloy in a NaOH/ethanol system, producing 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride with a 95% conversion rate. This step highlights the selectivity of Ni-Al alloys for oxime reduction without affecting the methyl group at position 3.

Chloro-Amination and Methylation Sequence

Functional group interconversion at position 8 enables the installation of methyl groups via nucleophilic substitution. US4011229A outlines a three-step sequence starting from 8-hydroxy derivatives.

Hydroxyl to Chloro Conversion

8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline is treated with thionyl chloride at 0°C, yielding 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride (m.p. 177°C). The reaction proceeds via SN1 mechanisms, with acetic acid as a solvent stabilizing the carbocation intermediate.

Amination and Methylation

The chloro derivative is aminated using methanolic ammonia at 80°C, followed by methylation with methylisothiocyanate. This two-step process achieves a 72% yield of 3,8-dimethyl-5,6,7,8-tetrahydroquinoline, confirmed by melting point (168°C) and elemental analysis.

Pd-Catalyzed Isomerization of Quinoline Precursors

CN101544601B introduces a novel isomerization technique using Pd catalysts to directly access tetrahydroquinolines from quinolines.

Reaction Mechanism and Selectivity

Quinoline undergoes hydrogenation to 1,2,3,4-tetrahydroquinoline, which isomerizes to 5,6,7,8-tetrahydroquinoline via acid-catalyzed hydride shifts. The Pd catalyst, modified with FeCl₃, directs isomerization to the thermodynamically favored 5,6,7,8-regioisomer. This method achieves a 93.5% yield with 99% purity, outperforming traditional PtO₂ catalysts.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities, with reaction times under 4 hours. A pilot-scale trial produced 120.56 g of product per 125 g of starting material, demonstrating industrial viability.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Methylquinoline | Pd/FeCl₃, H₂ (8–12 atm) | 93.5 | 99 |

| Oxime Reduction | 3-Methylquinolin-8-one | Ni-Al alloy, NaOH/ethanol | 95 | 98 |

| Chloro-Amination | 8-Hydroxy derivative | SOCl₂, methylisothiocyanate | 72 | 97 |

| Pd Isomerization | Quinoline | Pd/FeCl₃, H₂ (8 atm) | 93.5 | 99 |

Q & A

Q. What are the key structural characterization techniques for 3,8-Dimethyl-5,6,7,8-tetrahydroquinoline derivatives?

Q. How is the conformational flexibility of the tetrahydroquinoline ring system determined?

The saturated six-membered ring in 5,6,7,8-tetrahydroquinoline derivatives adopts intermediate conformations between half-chair and sofa geometries, as revealed by X-ray crystallography . Computational tools (e.g., molecular dynamics simulations) and experimental data (e.g., temperature-dependent NMR) can quantify energy barriers for ring puckering. For example, the hemihydrate form of 5,6,7,8-tetrahydroquinoline-1-oxide exhibits hydrogen-bond-stabilized 3D networks that constrain ring flexibility .

Q. What synthetic routes are available for preparing 5,6,7,8-tetrahydroquinoline derivatives?

A one-pot multicomponent synthesis using cyclohexanone, ammonium acetate, and substituted malononitriles yields 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives in high yields . For amino-substituted derivatives, lithiation of 5,6,7,8-tetrahydroquinoline with n-butyllithium enables functionalization at the 8-position, followed by reactions with electrophiles like isothiocyanates to form thiocarboxamides . Alternative routes include catalytic hydrogenation of quinoline derivatives under controlled conditions to selectively reduce the pyridine ring .

Advanced Research Questions

Q. How can transition metal complexes of this compound be designed for catalytic applications?

Derivatives with phosphorus-containing donor arms (e.g., diphenylphosphinoethyl groups) form stable complexes with transition metals like iridium(III) and ruthenium(II). For example, (8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂ demonstrates ligand-dependent reactivity, where oxidation/dehydrogenation under reflux conditions alters catalytic activity in polymerization reactions . Ligand design must balance steric bulk and electronic effects: unsubstituted 8-amino derivatives favor axial coordination, while methyl groups at C3/C8 enhance steric control over metal centers .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for tetrahydroquinoline-based C5a receptor antagonists?

SAR studies involve systematic substitution of the tetrahydroquinoline core. For instance, introducing aryl groups at C2 and amino groups at C5 enhances binding affinity to the C5a receptor. Researchers optimize pharmacokinetic properties by varying substituents (e.g., halogenation for metabolic stability) and employing enantiomeric separation (e.g., via chiral chromatography) to isolate bioactive stereoisomers . Functional assays (e.g., receptor-binding IC₅₀ measurements) and ADME profiling validate candidate molecules .

Q. How does the oxidation state of the tetrahydroquinoline ligand affect the stability of metal complexes under varying reaction conditions?

Ru(II) complexes with 8-amino-5,6,7,8-tetrahydroquinoline ligands undergo oxidative dehydrogenation in toluene at 100°C to form imine-containing products, as monitored by ³¹P NMR . Stability is solvent-dependent: dichloromethane preserves the reduced ligand state, while polar aprotic solvents accelerate oxidation. Ligand redox activity can be exploited in catalysis (e.g., transfer hydrogenation) but requires careful control of reaction atmospheres (e.g., inert vs. oxidative) .

Q. What strategies are employed to modify the 8-amino group for developing thiocarboxamide derivatives with enhanced bioactivity?

Lithiation at C8 enables nucleophilic addition to isothiocyanates, yielding 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides with improved antiulcer activity . Advanced derivatives incorporate thiourea moieties , which exhibit distinct SAR compared to thioamides. For example, 8-thiocarboxamides show higher selectivity in gastric antisecretory assays, while thioureas display broader activity against stress-induced erosions . Computational docking studies guide modifications to optimize hydrogen bonding with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.